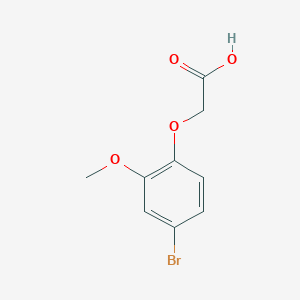

2-(4-Bromo-2-methoxyphenoxy)acetic acid

Description

Contextualization of Substituted Phenoxyacetic Acids in Organic Chemistry

Historically, substituted phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), were among the first synthetic auxins discovered and have been widely used as herbicides for the control of broadleaf weeds. Their mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants. The study of these compounds has provided valuable insights into plant physiology and has been a cornerstone of modern agricultural practices.

Beyond their herbicidal applications, the structural motif of phenoxyacetic acid is a key pharmacophore in medicinal chemistry. The ability to modify the substituents on the phenyl ring allows for the fine-tuning of a molecule's interaction with biological targets, leading to the development of new therapeutic agents.

Rationale for Academic Research on 2-(4-Bromo-2-methoxyphenoxy)acetic acid

The bromine atom, being an electron-withdrawing group, and the methoxy (B1213986) group, an electron-donating group, create a distinct electronic environment on the aromatic ring. This can influence the acidity of the carboxylic acid group, the molecule's lipophilicity, and its potential interactions with biological macromolecules. For instance, research into related phenoxyacetic acid derivatives has shown that such substitutions can be critical for activity as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in the development of anti-inflammatory drugs. nih.gov The investigation of this compound allows researchers to probe the structure-activity relationships within this class of compounds, contributing to the rational design of molecules with specific biological profiles.

Overview of Current Research Trends Relevant to this compound

Current research involving phenoxyacetic acid derivatives is multifaceted. A significant trend continues to be the development of new herbicides with improved efficacy and environmental profiles. This includes exploring novel substitution patterns to overcome weed resistance and to enhance selectivity.

In the field of medicinal chemistry, there is a strong focus on designing phenoxyacetic acid derivatives as potential therapeutic agents. As mentioned, their potential as anti-inflammatory agents through the inhibition of COX enzymes is an active area of investigation. nih.gov The structural similarities to other biologically active molecules also make them interesting candidates for other therapeutic targets.

Furthermore, advanced analytical and computational techniques are being increasingly applied to understand the properties of substituted phenoxyacetic acids. mdpi.com Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with quantum chemical calculations, are used to elucidate the molecular structure and electronic properties. mdpi.com X-ray crystallography of related compounds, such as the positional isomer 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding their behavior at a molecular level.

While specific, in-depth research solely dedicated to this compound is not extensively published in mainstream literature, its existence as a research chemical supplied by various chemical companies indicates its use as a building block in the synthesis of more complex molecules or as a tool compound in screening libraries for lead discovery.

Chemical and Physical Properties

Below is a table summarizing the known properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

Data sourced from publicly available chemical supplier information.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVFEBGYQFDHKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Routes for 2 4 Bromo 2 Methoxyphenoxy Acetic Acid

Retrosynthetic Analysis of 2-(4-Bromo-2-methoxyphenoxy)acetic acid

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. ias.ac.ine3s-conferences.org For this compound, the most logical disconnection is at the ether linkage (C-O bond), as this corresponds to reliable ether formation reactions. amazonaws.com

This disconnection yields two primary synthons: a 4-bromo-2-methoxyphenoxide anion and an electrophilic two-carbon fragment representing the acetic acid moiety.

Synthon 1: The 4-bromo-2-methoxyphenoxide anion. Its corresponding synthetic equivalent is 4-bromo-2-methoxyphenol (B1221611) .

Synthon 2: The carboxymethyl cation (+CH₂COOH). A practical synthetic equivalent for this synthon is a haloacetic acid or its ester, such as chloroacetic acid or ethyl chloroacetate (B1199739) , where the halogen acts as a leaving group.

This analysis logically points towards the Williamson ether synthesis as the most direct and primary synthetic strategy. amazonaws.com

Classical Ether Synthesis Approaches for Aryloxyacetic Acids

The formation of the aryl-alkyl ether bond is the cornerstone of synthesizing this compound. Classical methods have long been established for creating such aryloxyacetic acid structures.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers and is particularly well-suited for aryloxyacetic acids. masterorganicchemistry.comlibretexts.org The reaction proceeds via an Sₙ2 mechanism where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide. masterorganicchemistry.com

In the context of synthesizing this compound, the process involves two main steps:

Deprotonation of the Phenol (B47542): The starting material, 4-bromo-2-methoxyphenol, is treated with a strong base to generate the corresponding phenoxide anion. This greatly increases the nucleophilicity of the oxygen atom. masterorganicchemistry.com Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). libretexts.orgwvu.edu

Nucleophilic Substitution: The resulting 4-bromo-2-methoxyphenoxide anion is then reacted with an alkylating agent like sodium chloroacetate or ethyl chloroacetate. The phenoxide attacks the alpha-carbon of the chloroacetate, displacing the chloride ion and forming the ether linkage. If an ester is used, a final hydrolysis step under acidic or basic conditions is required to yield the target carboxylic acid.

A general one-pot process involves reacting the phenol with a base in an aprotic solvent, followed by coupling with a salt of a monohaloacetic acid. googleapis.com

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Aryloxyacetic Acids

| Parameter | Description | Common Examples |

| Phenolic Substrate | The aryl alcohol component. | 4-bromo-2-methoxyphenol |

| Base | Used to deprotonate the phenol. | NaOH, KOH, Sodium Hydride (NaH) |

| Alkylating Agent | Provides the acetic acid moiety. | Sodium Chloroacetate, Ethyl Chloroacetate |

| Solvent | Medium for the reaction. | Acetone, Ethanol, Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF) googleapis.com |

| Reaction Conditions | Temperature and duration. | Often heated to reflux for several hours. wvu.edu |

Beyond the classical Williamson synthesis, other methods can be employed for the crucial C-O ether bond formation.

Ullmann Condensation: This method traditionally involves the copper-catalyzed reaction between an aryl halide and an alcohol. While typically used for diaryl ethers, it can be adapted for aryloxyacetic acid synthesis, though it often requires high temperatures.

Buchwald-Hartwig C-O Coupling: A more modern approach utilizing palladium catalysts and specialized ligands to couple alcohols with aryl halides or triflates under milder conditions than the Ullmann condensation. This method offers excellent functional group tolerance.

Oxidation of Aryloxyethanols: An alternative two-step route involves first synthesizing the precursor 2-(4-bromo-2-methoxyphenoxy)ethanol. This intermediate can then be oxidized to the corresponding carboxylic acid. Catalytic oxidation using a palladium catalyst in an aqueous alkaline medium is one such method. google.com

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of aryloxyacetic acids, solvent-free or solid-state reactions offer a greener alternative. Microwave-assisted organic synthesis (MAOS) is a key technology in this area. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and without the need for a solvent. For instance, the reaction of a phenol with chloroacetic acid and a solid base like NaOH can be carried out under microwave irradiation in the absence of a solvent. Research has shown that similar cycloaddition reactions can be effectively performed under microwave conditions when they fail under thermal conditions. researchgate.net

Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction efficiency and enable milder reaction conditions.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis is ideally suited for phase-transfer catalysis. In this technique, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) transports the phenoxide anion from an aqueous phase (where it is generated with NaOH) to an organic phase containing the alkylating agent. This avoids the need for anhydrous, aprotic solvents and allows the use of inexpensive inorganic bases, making the process more cost-effective and environmentally benign.

Metal-Mediated Cross-Coupling: As mentioned in section 2.2.2, modern palladium- and copper-catalyzed coupling reactions are highly efficient. A recent development involves a dual nickel/photoredox-catalyzed cross-coupling of aryl carboxylic acids and alkyl alcohols to form C(sp³)–C(sp²) bonds, presenting a novel, albeit complex, alternative to traditional methods. princeton.edu Another approach uses a copper catalyst to selectively produce 4-phenoxyphenol (B1666991) compounds from arylboronic acids and p-benzoquinone derivatives. mdpi.com These catalytic systems operate at low loadings, maximize atom economy, and represent the forefront of efficient bond-forming methodologies.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity. The Williamson ether synthesis, the cornerstone of this process, is influenced by several key parameters, including the choice of base, solvent, temperature, and reaction time.

A logical synthetic route involves two main steps: the bromination of a suitable precursor followed by the etherification reaction. A common precursor is 2-methoxyphenol (guaiacol), which can be brominated to form 4-bromo-2-methoxyphenol. This intermediate is then reacted with a haloacetate, such as ethyl bromoacetate, in the presence of a base, followed by hydrolysis of the ester to yield the final carboxylic acid.

Key Reaction Parameters and Their Effects:

Base: The choice of base is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. Stronger bases generally lead to faster reaction rates. However, the base strength must be balanced to avoid side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).

Solvent: The solvent plays a significant role in solvating the reactants and influencing the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are often preferred as they effectively solvate the cation of the base without protonating the nucleophile.

Temperature: The reaction temperature affects the rate of both the desired etherification and potential side reactions. Higher temperatures can accelerate the reaction but may also promote undesired elimination or C-alkylation reactions. rsc.org

Illustrative Optimization Data:

The following data table, based on established principles of Williamson ether synthesis for substituted phenols, illustrates the potential impact of varying reaction conditions on the yield of the etherification step (the reaction of 4-bromo-2-methoxyphenol with ethyl bromoacetate).

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | Reflux | 12 | 75 |

| 2 | NaH | DMF | Room Temp | 8 | 90 |

| 3 | NaOH | Water/Ethanol | 80 | 6 | 65 |

| 4 | K₂CO₃ | Acetonitrile | 80 | 10 | 82 |

| 5 | NaH | THF | Room Temp | 12 | 85 |

This table is a representative illustration based on general principles and may not reflect the results of a specific, published study on this exact compound.

From this illustrative data, the use of a strong base like sodium hydride in a polar aprotic solvent such as DMF (Entry 2) is likely to provide the highest yield. The final step of the synthesis, the hydrolysis of the ester to the carboxylic acid, is typically achieved under basic or acidic conditions, with high yields being common.

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The development of stereoselective synthetic routes to chiral analogs of this compound is of significant interest, as the biological activity of many compounds is dependent on their stereochemistry. Chiral analogs of the target molecule would possess a stereocenter, most logically at the alpha-carbon of the acetic acid moiety. The synthesis of such analogs requires the use of asymmetric methodologies to control the formation of this chiral center.

One of the most effective strategies for achieving this is the use of a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A Plausible Stereoselective Synthetic Route:

A viable approach for the synthesis of a chiral analog, for example, (R)-2-(4-bromo-2-methoxyphenoxy)propanoic acid, would involve the following key steps:

Attachment of a Chiral Auxiliary: The synthesis would begin by reacting a chiral auxiliary, such as a derivative of (1S,2S)-(+)-pseudoephedrine, with propionyl chloride to form a chiral amide. wikipedia.org

Formation of the Ether Linkage: The 4-bromo-2-methoxyphenol would then be reacted with the chiral amide under Williamson ether synthesis conditions. This step would likely involve deprotonation of the phenol with a suitable base, followed by nucleophilic attack on an activated form of the propionyl group.

Diastereoselective Alkylation: A more common approach involves attaching the chiral auxiliary to a simple carboxylic acid, like propionic acid. The resulting chiral amide is then deprotonated to form a chiral enolate. This enolate then reacts with a suitable electrophile. In this context, to form the phenoxyacetic acid structure, a different strategy would be needed. A more direct approach would be the stereoselective alkylation of a chiral ester enolate. For instance, a chiral alcohol could be used to form an ester with bromoacetic acid. The enolate of this chiral ester could then be reacted with a suitable electrophile.

A More Direct Approach using a Chiral Auxiliary: A well-established method involves the use of Evans oxazolidinone auxiliaries. For instance, the chiral oxazolidinone can be acylated with a haloacetyl group. The subsequent reaction with 4-bromo-2-methoxyphenoxide would proceed via an Sₙ2 reaction. The steric hindrance of the chiral auxiliary would direct the approach of the phenoxide, leading to the formation of one diastereomer in excess.

Cleavage of the Chiral Auxiliary: The final step involves the removal of the chiral auxiliary, typically through hydrolysis, to yield the enantiomerically enriched chiral phenoxyacetic acid analog.

Conceptual Reaction Scheme:

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Bromo 2 Methoxyphenoxy Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(4-Bromo-2-methoxyphenoxy)acetic acid

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure. spectrabase.com

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). nist.govyoutube.com For this compound, a COSY spectrum would reveal correlations between the protons on the aromatic ring, helping to establish their relative positions. For instance, the proton at the C3 position would show a cross-peak with the proton at the C5 position, and the proton at C5 would show a cross-peak with the proton at C6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is a highly sensitive technique that allows for the unambiguous assignment of each proton signal to its attached carbon. For the title compound, the HSQC spectrum would show correlations between the aromatic protons and their corresponding aromatic carbons, the methoxy (B1213986) protons and the methoxy carbon, and the methylene (B1212753) protons of the acetic acid moiety and their carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). In the case of this compound, HMBC correlations would be observed from the methylene protons to the carboxylic carbon and the ether-linked aromatic carbon (C1). Furthermore, correlations from the methoxy protons to the C2 carbon of the aromatic ring would confirm the position of the methoxy group.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-3 | H-5 | C-3 | C-1, C-2, C-4, C-5 |

| H-5 | H-3, H-6 | C-5 | C-1, C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-1, C-2, C-4, C-5 |

| -OCH₃ | - | -OCH₃ | C-2 |

| -OCH₂- | - | -OCH₂- | C-1, C=O |

| -COOH | - | - | C=O, -OCH₂- |

Dynamic NMR Studies of Conformational Equilibria

The phenoxyacetic acid linkage introduces a degree of conformational flexibility around the ether bond and the C-C bond of the acetic acid side chain. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insights into the rotational barriers and the populations of different conformers. By analyzing changes in the line shapes of NMR signals as a function of temperature, thermodynamic and kinetic parameters for conformational exchange processes can be determined. For this compound, DNMR could potentially be used to study the rotational barrier around the aryl-O bond, which might be influenced by the presence of the ortho-methoxy group.

Mass Spectrometry (MS) Analysis of this compound and its Fragmentation Pathways

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of the molecular ion, as there is only one unique combination of atoms that will correspond to the measured exact mass. For this compound (C₉H₉BrO₄), the expected monoisotopic mass can be precisely calculated and compared with the experimental value from HRMS to confirm its elemental composition. The presence of bromine is also readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the connectivity of the molecule. The fragmentation of this compound under electron ionization or other ionization methods would likely proceed through several key pathways.

A common fragmentation would be the cleavage of the ether bond, leading to the formation of the 4-bromo-2-methoxyphenoxy radical and the carboxymethyl cation, or the 4-bromo-2-methoxyphenate ion. Another likely fragmentation pathway is the loss of the carboxymethyl group (-CH₂COOH) from the parent molecule. The characteristic bromine isotope pattern would be present in any fragments containing the bromine atom, aiding in their identification.

A table of plausible mass fragments for this compound is shown below.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |

| 260/262 | [M]⁺ | Molecular ion |

| 201/203 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain |

| 186/188 | [M - COOH - CH₃]⁺ | Loss of carboxyl and methyl groups |

| 123 | [C₇H₇O₂]⁺ | Cleavage of the C-Br bond from the phenoxy moiety |

| 59 | [CH₂COOH]⁺ | Carboxymethyl cation |

X-ray Crystallography of this compound and its Co-crystals/Salts

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high precision.

A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would unequivocally confirm the connectivity of the molecule and reveal its preferred conformation in the solid state. Furthermore, the crystal packing arrangement would show the intermolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups) and halogen bonding, that govern the supramolecular architecture.

The formation of co-crystals or salts with other molecules can also provide valuable structural information and potentially modulate the physicochemical properties of the compound. X-ray crystallography of such derivatives would reveal the specific intermolecular interactions responsible for the formation of the new crystalline phase.

Determination of Molecular Geometry and Bond Parameters

A single-crystal X-ray diffraction study of this compound would yield a detailed picture of its molecular geometry. Key parameters that could be determined include:

Bond Lengths: The precise distances between bonded atoms, such as the C-Br, C-O, C=O, and C-C bonds within the phenyl ring and the acetic acid moiety.

Torsional Angles: These angles describe the rotation around single bonds, revealing the preferred conformation of the flexible ether and carboxylic acid side chains relative to the plane of the phenyl ring.

While experimental data for the title compound is not available, a hypothetical data table for illustrative purposes is presented below. The values are based on typical bond lengths and angles for similar functional groups and are not experimental results for this compound.

Hypothetical Bond Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Hypothetical Value |

|---|---|---|---|---|

| Bond Length | C(ar) | Br | ~1.90 Å | |

| Bond Length | C(ar) | O(ether) | ~1.37 Å | |

| Bond Length | C(ar) | O(methoxy) | ~1.36 Å | |

| Bond Length | C(carbonyl) | O(hydroxyl) | ~1.31 Å | |

| Bond Length | C(carbonyl) | O(double bond) | ~1.23 Å | |

| Bond Angle | C(ar) | O(ether) | C(methylene) | ~118° |

| Bond Angle | O(carbonyl) | C(carbonyl) | C(methylene) | ~111° |

| Bond Angle | O(hydroxyl) | C(carbonyl) | C(methylene) | ~124° |

This table is for illustrative purposes only and does not represent published experimental data.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular forces. For this compound, these would likely include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group), which would likely lead to the formation of hydrogen-bonded dimers or chains.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

π-π Stacking: The aromatic rings could stack on top of one another, contributing to the stability of the crystal lattice.

A detailed crystallographic analysis would allow for the visualization and quantification of these interactions, providing a deeper understanding of the solid-state properties of the compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. A combined analysis of both techniques provides a more complete picture of the vibrational modes.

For this compound, key expected vibrational bands would include:

O-H Stretch: A broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

C=O Stretch: A strong, sharp band in the IR spectrum, usually around 1700-1760 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-O Stretches: Bands associated with the ether and methoxy groups would appear in the fingerprint region (approximately 1000-1300 cm⁻¹).

Aromatic C-H and C=C Stretches: These would give rise to a series of bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

C-Br Stretch: This would be expected at lower wavenumbers, typically below 700 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C bonds of the aromatic ring. Differences in the IR and Raman spectra could also provide insights into the molecular symmetry and conformation. Although specific spectra for this compound are not published, general spectral regions for the functional groups are well-established.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1760 |

| Ether | C-O-C stretch | 1000-1300 |

| Methoxy | C-H stretch | 2850-2960 |

| Aromatic Ring | C=C stretch | 1400-1600 |

| Aryl Halide | C-Br stretch | < 700 |

This table represents general, expected frequency ranges and is not based on experimental data for the title compound.

Chemical Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 2 4 Bromo 2 Methoxyphenoxy Acetic Acid

Reactions at the Carboxylic Acid Moiety of 2-(4-Bromo-2-methoxyphenoxy)acetic acid

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and oxidation.

The conversion of carboxylic acids to esters, or esterification, is a fundamental reaction in organic synthesis. For this compound, this transformation can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible process, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed, or an excess of the alcohol is used.

A variety of reagents have been developed for esterification under milder conditions. For phenoxyacetic acids, a simple and efficient procedure involves the use of phosphonitrilic chloride (PNT) and N-methyl morpholine (B109124) (NMM) as an activator in a suitable solvent like chloroform (B151607) at room temperature. jocpr.com This method has been shown to be effective for the condensation of p-methyl phenoxyacetic acid with various phenols, affording the corresponding esters in good yields. jocpr.com

Table 1: Examples of Esterification Reactions for Phenoxyacetic Acids This table is illustrative and based on general methodologies for phenoxyacetic acids, as specific data for this compound is not available.

| Alcohol/Phenol (B47542) | Reagent/Catalyst | Solvent | Conditions | Product |

| Methanol (B129727) | H₂SO₄ (catalytic) | Methanol | Reflux | Methyl 2-(4-bromo-2-methoxyphenoxy)acetate |

| Ethanol | HCl (catalytic) | Ethanol | Reflux | Ethyl 2-(4-bromo-2-methoxyphenoxy)acetate |

| Phenol | PNT, NMM | Chloroform | Room Temp | Phenyl 2-(4-bromo-2-methoxyphenoxy)acetate |

| tert-Butanol | DMAP (catalytic), DCC | Dichloromethane | Room Temp | tert-Butyl 2-(4-bromo-2-methoxyphenoxy)acetate |

The carboxylic acid functionality of this compound can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization in the case of chiral amines. peptide.comsigmaaldrich.combachem.com

The formation of an amide bond is the cornerstone of peptide synthesis. In this context, a wide array of sophisticated coupling reagents have been developed to ensure high yields and stereochemical integrity. uniurb.itpeptide.comsigmaaldrich.combachem.comresearchgate.net These reagents, often based on phosphonium (B103445) or aminium salts such as BOP, PyBOP, HBTU, and HATU, convert the carboxylic acid into a highly reactive activated species in situ, which then rapidly reacts with the amino group of an amino acid or peptide. peptide.comsigmaaldrich.combachem.com For instance, HATU is known to be a highly efficient coupling reagent due to the formation of a more reactive OAt ester. sigmaaldrich.com

Recent advancements in amidation include the use of Lewis acid catalysts, such as those based on titanium or boron, which can promote the direct amidation of carboxylic acids with amines, sometimes even without the need for protecting groups on the amino acid. nih.govresearchgate.net Visible light photoredox catalysis has also emerged as a green and efficient method for amide bond formation. researchgate.net

Table 2: Common Coupling Reagents for Amidation This table lists general reagents applicable to the amidation of this compound.

| Reagent | Full Name | By-products | Notes |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | DCU is poorly soluble in many organic solvents. peptide.com |

| DIC | Diisopropylcarbodiimide | Diisopropylurea (DIU) | DIU is more soluble, making it suitable for solid-phase synthesis. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | Popular for both solid-phase and solution-phase synthesis. bachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, especially for difficult couplings. sigmaaldrich.com |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | HMPA is a known carcinogen, limiting its use. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Less hazardous by-products than BOP. peptide.com |

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, readily reducing carboxylic acids to their corresponding alcohols in high yield. chemistrysteps.commasterorganicchemistry.comharvard.eduorganicchemistrytutor.comlibretexts.org The reaction proceeds via the formation of an aluminum salt of the carboxylate, followed by hydride attack to form an aldehyde intermediate, which is then immediately further reduced to the primary alcohol. chemistrysteps.comorganicchemistrytutor.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of carboxylic acids. libretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for reducing carboxylic acids and is known for its chemoselectivity, often not reducing other functional groups like esters. harvard.edu

The oxidation of the phenoxyacetic acid moiety can proceed through different pathways. Anodic oxidation, a method employing an electric current, can lead to either Kolbe dimerization (one-electron oxidation) or non-Kolbe products (two-electron oxidation), depending on the electrode material and reaction conditions. For phenoxyacetic acid, oxidation on a platinum anode in methanol primarily yields the Kolbe product, 1,2-diphenoxyethane, while a graphite (B72142) anode favors the formation of non-Kolbe products through a carbocation intermediate.

Oxidation can also be induced by hydroxyl radicals (•OH), which can be generated through methods like pulse radiolysis. researchgate.netacs.org The reaction of •OH with phenoxyacetic acid leads to the formation of various hydroxylated species and can also result in the cleavage of the ether bond to produce phenols. acs.org Chemical oxidation of phenoxyacetic acid has also been studied using reagents like imidazolium (B1220033) dichromate, which results in the formation of p-benzoquinone as the final product. epa.gov

Electrophilic Aromatic Substitution Reactions on the Bromo-methoxyphenoxy Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group and the ether oxygen, and deactivated by the electron-withdrawing bromo group. The directing effects of these substituents determine the position of incoming electrophiles. The methoxy group is a strong activating group and is ortho, para-directing. masterorganicchemistry.com The bromo group is a deactivating group but is also ortho, para-directing. libretexts.orgyoutube.com The ether oxygen also acts as an activating, ortho, para-directing group.

Further halogenation of the aromatic ring of this compound is an example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the existing substituents. The methoxy group strongly directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the bromo group, substitution is expected to occur at the position ortho to the methoxy group (C-3) or the other ortho position (C-1), which is also the point of attachment of the oxyacetic acid side chain. Given the steric hindrance from the side chain, substitution at C-3 would be favored. The bromo group directs to its ortho and para positions. Its para position is occupied by the methoxy group, and one of its ortho positions is C-3. Therefore, both the methoxy and bromo groups would direct an incoming electrophile to the C-3 position. A study on the regioselective bromination of the closely related 4-methoxyphenylacetic acid with bromine in acetic acid resulted in bromination at the position ortho to the methoxy group (C-3). nih.gov A similar outcome would be expected for this compound. Modern methods for aromatic bromination often employ N-bromosuccinimide (NBS) in the presence of catalytic additives. nsf.gov

Nitration of the aromatic ring, typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed by the existing substituents. Following the same directing effects, the nitro group would be expected to add primarily at the C-3 position, ortho to the strongly activating methoxy group.

Friedel-Crafts reactions are a set of reactions used to attach alkyl or acyl substituents to an aromatic ring. wikipedia.org These reactions proceed via electrophilic aromatic substitution and typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com

For this compound, a Friedel-Crafts acylation, using an acyl chloride or anhydride, would be expected to introduce an acyl group onto the aromatic ring. The regioselectivity would again be dictated by the directing effects of the substituents, favoring substitution at the C-3 position. It is important to note that Friedel-Crafts reactions are generally not successful on strongly deactivated rings. While the bromo group is deactivating, the presence of the strongly activating methoxy and ether oxygen groups should allow the reaction to proceed. masterorganicchemistry.com

The carboxylic acid moiety of the substrate could potentially interfere with the Lewis acid catalyst. Therefore, it may be necessary to protect the carboxylic acid group, for example as an ester, before carrying out the Friedel-Crafts reaction. An alternative is to use the carboxylic acid itself as the acylating agent in an intramolecular Friedel-Crafts reaction, provided a suitable tether is present to allow for the formation of a stable ring system (typically 5- or 6-membered). science.govdigitellinc.commasterorganicchemistry.comnih.gov For this compound, an intramolecular acylation would lead to the formation of a six-membered ring containing a ketone.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy and phenoxyacetic acid groups can influence the reactivity of the C-Br bond in these transformations.

Palladium-catalyzed reactions are fundamental tools for creating new bonds at the site of the aryl bromide. wikipedia.org The reactivity order for the halide in these reactions is typically I > Br > Cl. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. libretexts.org In the context of this compound, the bromine atom can be substituted with various aryl, heteroaryl, or alkyl groups. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂, and requires a base to activate the boronic acid. libretexts.orgnih.gov While specific studies on this compound are not prevalent, conditions used for other substituted aryl bromides are applicable.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 °C | nih.gov |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Room Temp. to 100 °C | organic-chemistry.org |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 °C | nih.gov |

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base, such as triethylamine, to regenerate the active Pd(0) catalyst. youtube.comdiva-portal.org The aryl bromide of this compound can react with various alkenes, such as acrylates or styrenes, under Heck conditions to introduce a vinyl group.

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides

| Catalyst System | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile (B52724) | 80-140 °C | youtube.com |

| Pd(OAc)₂ (ligandless) | NaOAc | DMF | 100-140 °C | youtube.com |

| Pd/C | Et₃N | NMP | 130 °C | organic-chemistry.org |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. wikipedia.org A domino intermolecular Sonogashira coupling has been reported for closely related substrates, such as alkyl 2-(2-bromophenoxy)acetates. organic-chemistry.org In this process, the initial coupling product undergoes a subsequent intramolecular cyclization to yield 2,3-disubstituted benzo[b]furans. organic-chemistry.org This suggests that this compound could be a valuable precursor for the synthesis of complex heterocyclic systems via similar domino reaction pathways.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has become a vital tool for synthesizing arylamines from a wide range of primary and secondary amines. chemspider.com The reaction typically employs a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand, along with a strong, non-nucleophilic base like sodium tert-butoxide. The carboxylic acid group on this compound would likely need to be protected as an ester before subjecting it to these basic conditions to prevent undesirable side reactions. Similarly, C-O coupling reactions to form diaryl ethers are also possible using analogous palladium-catalyzed systems, coupling the aryl bromide with a phenol.

Ethereal Linkage Stability and Cleavage Reactions

The ether bond in this compound is an aryl-alkyl ether linkage. Aryl ethers are known to be chemically robust and resistant to cleavage under many conditions. wikipedia.orgpressbooks.pub Cleavage of such ethers typically requires harsh conditions, most commonly treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. libretexts.orgmasterorganicchemistry.com Cleavage with HCl is generally ineffective. pressbooks.pub

The reaction proceeds via protonation of the ether oxygen, making the adjacent group a better leaving group. masterorganicchemistry.com For an unsymmetrical ether like the title compound, the regioselectivity of the cleavage depends on the mechanism. Given that the bond is between an sp²-hybridized aromatic carbon and an sp³-hybridized methylene (B1212753) carbon, a carbocation on the aromatic ring is highly unfavorable. Therefore, the reaction would proceed via an Sₙ2 mechanism, where the halide nucleophile (Br⁻ or I⁻) attacks the less sterically hindered methylene carbon of the acetic acid moiety. libretexts.orgyoutube.com This would result in the cleavage of the C(sp³)-O bond, yielding 4-bromo-2-methoxyphenol (B1221611) and a haloacetic acid. Diaryl ethers are generally not cleaved by acids. libretexts.org

Mechanistic Investigations of Key Transformations Involving this compound

While specific mechanistic studies for transformations involving this compound are not extensively documented, the mechanisms for the key palladium-catalyzed cross-coupling reactions on analogous aryl bromides are well-established. nih.govrsc.orgyoutube.com

The catalytic cycles for the Suzuki, Heck, and Sonogashira reactions share common fundamental steps:

Transmetalation (Suzuki) / Carbopalladation (Heck) / Copper-Acetylide Formation & Transmetalation (Sonogashira):

In the Suzuki reaction, the organoboron species, activated by a base, undergoes transmetalation with the Pd(II) complex, where the organic group from the boron reagent replaces the halide on the palladium center. libretexts.org

In the Heck reaction, the alkene coordinates to the Pd(II) center, followed by migratory insertion (syn-carbopalladation) of the aryl group into the double bond. diva-portal.org

In the Sonogashira reaction, a copper acetylide is first formed, which then undergoes transmetalation with the Pd(II) complex. wikipedia.orglibretexts.org

Reductive Elimination (Suzuki, Sonogashira) / β-Hydride Elimination (Heck):

In the Suzuki and Sonogashira reactions, the two organic fragments on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. libretexts.orgyoutube.com

In the Heck reaction, a β-hydride elimination from the newly formed alkyl-palladium intermediate occurs to form the product alkene and a palladium-hydride species. This species then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst. youtube.comdiva-portal.org

The specific ligands on the palladium catalyst and the reaction conditions can significantly influence the efficiency and outcome of these cycles. nih.govacs.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. numberanalytics.com These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. taylorandfrancis.com

The functional groups present in this compound—namely the carboxylic acid and the reactive aryl bromide—make it a plausible candidate for incorporation into MCRs. For instance, the carboxylic acid could participate in isonitrile-based MCRs like the Ugi or Passerini reactions. numberanalytics.comnih.gov The aryl bromide could be used in palladium-catalyzed MCRs that involve a cross-coupling step. However, a review of the current scientific literature does not provide specific examples of this compound being utilized as a substrate in a classical multi-component reaction. The aforementioned domino Sonogashira-cyclization reaction represents a sequential process that builds complexity in one pot, bordering on the definition of an MCR. organic-chemistry.org

Table of Mentioned Chemical Compounds

Applications of 2 4 Bromo 2 Methoxyphenoxy Acetic Acid in Advanced Organic Synthesis and Materials Science

2-(4-Bromo-2-methoxyphenoxy)acetic acid as a Building Block for Heterocyclic Compounds

The structural attributes of this compound make it an ideal precursor for the synthesis of various heterocyclic compounds. The presence of the carboxylic acid, the ether linkage, and the reactive aromatic bromine atom allows for a range of cyclization and coupling strategies to form nitrogen, oxygen, and sulfur-containing heterocycles.

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles from this compound can be envisioned through several synthetic pathways. One plausible approach involves the conversion of the carboxylic acid to an amide, followed by intramolecular cyclization. For instance, the corresponding acetamide (B32628) derivative could undergo an intramolecular N-arylation reaction to form a benzoxazinone (B8607429) ring system. This transformation can be facilitated by copper or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination, which are well-established methods for the formation of C-N bonds.

Another potential route involves the reaction of this compound with hydrazine (B178648) derivatives. The initial formation of a hydrazide can be followed by a cyclization reaction to yield various nitrogen-containing heterocycles, such as pyridazinones or other related structures, depending on the reaction conditions and the nature of the hydrazine reagent.

While direct examples of these syntheses starting from this compound are not extensively documented in readily available literature, the general principles of heterocyclic synthesis strongly support the feasibility of these transformations. The reactivity of the bromo-substituent and the carboxylic acid functionality provides a clear strategic advantage for the construction of these important heterocyclic scaffolds.

Synthesis of Oxygen and Sulfur-Containing Heterocycles

The synthesis of oxygen-containing heterocycles, particularly benzofurans, represents a significant application of this compound. Intramolecular cyclization reactions can be employed to construct the furan (B31954) ring fused to the benzene (B151609) ring. For example, derivatives of the acetic acid moiety could be manipulated to facilitate an intramolecular C-C bond formation, leading to a substituted benzofuran.

A more direct approach involves the intramolecular cyclization of a derivative where the phenoxy ether bond is cleaved and reformed to create the heterocyclic ring. While specific examples utilizing this compound are not prevalent, the general synthesis of benzofurans from substituted phenols and α-haloketones or related precursors is a well-established synthetic strategy.

For the synthesis of sulfur-containing heterocycles, this compound can serve as a precursor for compounds like 1,4-benzothiazines. A common synthetic route to 1,4-benzothiazines involves the reaction of a 2-aminothiophenol (B119425) with an appropriate electrophile. organic-chemistry.orgmdpi.comnih.gov In this context, a derivative of this compound could be designed to react with 2-aminothiophenol, leading to the formation of the benzothiazine core. The reaction typically proceeds through a condensation followed by a cyclization step. organic-chemistry.orgmdpi.comnih.gov

Precursor for the Synthesis of Complex Natural Products and Analogues

The structural motif present in this compound is found in or is analogous to subunits of various biologically active natural products. A notable example is the structural similarity to precursors used in the synthesis of combretastatins, a class of potent antimitotic agents. For instance, the related compound 3-bromo-4-methoxyphenylacetic acid has been utilized in the synthesis of Combretastatin (B1194345) A-4. nih.gov This suggests that this compound could serve as a valuable precursor for the synthesis of novel combretastatin analogues with potentially enhanced or modified biological activities.

The synthesis of such analogues would likely involve transformations of the acetic acid side chain and cross-coupling reactions at the bromine-substituted position to introduce the second aromatic ring characteristic of the combretastatin scaffold. The methoxy (B1213986) group also provides a handle for further functionalization or modification to explore structure-activity relationships.

Role of this compound in Medicinal Chemistry Scaffold Design (focused on synthetic methodology)

In medicinal chemistry, the design and synthesis of novel molecular scaffolds are crucial for the discovery of new therapeutic agents. This compound provides a versatile scaffold that can be elaborated into a variety of structures with potential biological activity. The phenoxyacetic acid moiety is a known pharmacophore in several classes of drugs.

For example, phenoxyacetic acid derivatives have been explored as selective COX-2 inhibitors. mdpi.com The synthetic methodology to access these derivatives often involves the reaction of a substituted phenol (B47542) with an α-haloacetate, followed by further functionalization. The bromo- and methoxy-substituents on the phenyl ring of this compound offer opportunities for diversification and optimization of biological activity through various chemical transformations.

Furthermore, the core structure can be incorporated into more complex heterocyclic systems known for their medicinal properties. For instance, thieno[2,3-d]pyrimidine (B153573) derivatives, which have shown anticancer activity, can be synthesized through multi-step sequences where a substituted benzene derivative serves as a key starting material. rsc.org The functional groups of this compound make it a suitable candidate for the initial steps of such synthetic routes.

Ligand Design and Coordination Chemistry Involving this compound

The carboxylic acid functionality of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The carboxylate group can coordinate to a wide variety of metal ions, forming metal complexes with diverse structures and properties. The phenoxy ether oxygen and the methoxy oxygen could also potentially participate in coordination, leading to multidentate ligand behavior.

Synthesis of Metal Complexes with 2-(4-Bromo-2-methoxyphenoxy)acetate Ligands

The synthesis of metal complexes with 2-(4-bromo-2-methoxyphenoxy)acetate as a ligand can be achieved through standard coordination chemistry techniques. The deprotonated form of the carboxylic acid, the 2-(4-bromo-2-methoxyphenoxy)acetate anion, can react with various metal salts in a suitable solvent to yield the corresponding metal complexes. The stoichiometry of the reaction, the nature of the metal ion, and the presence of other coordinating ligands will influence the final structure of the complex.

Catalytic Applications of Metal-2-(4-Bromo-2-methoxyphenoxy)acetate Complexes

While the specific catalytic applications of metal complexes derived directly from this compound are not extensively documented in publicly available literature, the broader field of coordination chemistry provides a strong basis for their potential utility. The structural motifs present in this molecule—a carboxylic acid and a substituted aromatic ring—are known to form stable complexes with a variety of transition metals, which can act as catalysts in numerous organic transformations. orientjchem.orgresearchgate.netrsc.org

Metal carboxylate complexes are a well-established class of catalysts. The coordination of a metal ion to the carboxylate group of this compound can generate a Lewis acidic center, which can activate substrates in a variety of reactions. Furthermore, the electronic properties of the phenoxyacetate (B1228835) ligand, influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group, can modulate the reactivity of the metal center. This tuning effect is a cornerstone of catalyst design, allowing for the optimization of activity and selectivity for specific transformations.

One potential area of application for such complexes is in oxidation catalysis. Metal complexes are frequently employed to catalyze the oxidation of organic substrates using environmentally benign oxidants like hydrogen peroxide. orientjchem.org The metal center in a 2-(4-bromo-2-methoxyphenoxy)acetate complex could facilitate the decomposition of the oxidant and the subsequent transfer of oxygen to a substrate. The steric and electronic environment provided by the ligand would play a crucial role in determining the efficiency and selectivity of this process.

Another plausible application lies in carbon-carbon bond-forming reactions. Palladium complexes, for instance, are renowned for their catalytic prowess in cross-coupling reactions. While the phenoxyacetic acid moiety itself is not typically the reactive partner, the bromo-substituent on the aromatic ring could potentially participate in reactions like Suzuki or Heck couplings, either before or after complexation, leading to more complex molecular architectures.

It is important to note that the development of metal-based catalysts for reactions within biological systems is a growing field of research. rsc.org The design of such catalysts requires careful consideration of factors like stability in aqueous media and cellular uptake. The lipophilicity imparted by the brominated phenyl ring and the methoxy group in this compound could influence the solubility and transport properties of its metal complexes, a key consideration for potential bio-catalytic applications.

While direct experimental evidence is currently limited, the fundamental principles of coordination chemistry and catalysis strongly suggest that metal complexes of this compound hold promise as catalysts for a range of organic transformations. Further research is needed to synthesize and characterize these complexes and to explore their catalytic potential in detail.

Polymer Chemistry and Materials Science Applications of this compound Derivatives

The unique chemical structure of this compound makes it a valuable building block in the realm of polymer chemistry and materials science. Its carboxylic acid functionality provides a reactive handle for polymerization and surface modification, while the substituted aromatic ring allows for the tuning of material properties.

Monomer for Polymer Synthesis

This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of various types of polymers, particularly polyesters. The synthesis of polyesters can be achieved through step-growth polymerization (polycondensation) or ring-opening polymerization. uliege.be

In a polycondensation approach, the carboxylic acid group of this compound can react with a diol or another hydroxy-acid comonomer. The incorporation of this bulky, substituted aromatic monomer into a polyester (B1180765) backbone would significantly influence the polymer's properties. The rigidity of the phenyl ring would likely increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting material compared to purely aliphatic polyesters. researchgate.net The presence of the bromine and methoxy groups would also affect intermolecular interactions, potentially altering the crystallinity and solubility of the polymer.

Alternatively, this compound could be converted into a cyclic lactone monomer. The ring-opening polymerization (ROP) of such a lactone, often catalyzed by organocatalysts or metal-based initiators, is a powerful method for producing well-defined polyesters with controlled molecular weights and narrow dispersities. chemrxiv.orgcapes.gov.br This approach would yield a polyester with the 2-(4-bromo-2-methoxyphenoxy) moiety as a repeating unit along the polymer chain.

The table below outlines the potential impact of incorporating this compound as a monomer on the properties of polyesters.

| Property | Expected Influence of this compound Incorporation | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigid aromatic ring restricts chain mobility. researchgate.net |

| Thermal Stability | Increase | Aromatic structures are generally more thermally stable than aliphatic ones. |

| Crystallinity | Decrease | The bulky and irregularly shaped monomer unit may disrupt chain packing. |

| Solubility | Modified | The polar methoxy group and the nonpolar bromo-phenyl group will alter solubility in various organic solvents. |

| Refractive Index | Increase | The presence of the bromine atom and the aromatic ring typically increases the refractive index. |

| Flame Retardancy | Potential for enhancement | Brominated compounds are known to act as flame retardants. |

Functionalization of Polymeric Materials

Beyond its use as a monomer, this compound and its derivatives are excellent candidates for the functionalization of pre-existing polymers. This post-polymerization modification strategy allows for the introduction of specific chemical functionalities onto a polymer backbone, thereby tailoring its surface properties or enabling further chemical reactions. nih.gov

One common method for polymer functionalization is the reaction of a polymer bearing reactive groups, such as hydroxyl or amine functions, with a carboxylic acid. For instance, polymers with pendant hydroxyl groups can be esterified with this compound. This would covalently attach the phenoxyacetic acid moiety to the polymer chain. A notable example of a versatile polymer platform for such modifications is poly(2-isopropenyl-2-oxazoline) (PIPOx), which contains pendant oxazoline (B21484) rings that can be readily opened by carboxylic acids to form an amide-ester linkage. nih.gov

The introduction of the 2-(4-bromo-2-methoxyphenoxy) group can impart several desirable properties to the modified polymer. The aromatic ring can enhance the thermal stability and modify the mechanical properties of the material. The bromine atom serves as a versatile synthetic handle for further modifications through reactions such as cross-coupling, allowing for the attachment of other functional groups.

The table below summarizes potential methods for the functionalization of polymers using this compound and the resulting imparted functionalities.

| Polymer Functionalization Method | Reactive Group on Polymer | Resulting Linkage | Imparted Functionality/Property |

| Esterification | Hydroxyl (-OH) | Ester (-COO-) | Increased hydrophobicity, modifiable bromine site |

| Amidation | Amine (-NH2) | Amide (-CONH-) | Increased rigidity, modifiable bromine site nih.gov |

| Ring-opening of Epoxides | Epoxide | Ester and Hydroxyl | Introduction of the phenoxyacetic acid moiety with a new hydroxyl group for further reaction |

| Reaction with Oxazolines | 2-Oxazoline | Amide-Ester | Covalent attachment to a versatile polymer platform nih.gov |

Computational Chemistry and Theoretical Modeling of 2 4 Bromo 2 Methoxyphenoxy Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-bromo-2-methoxyphenoxy)acetic acid, these calculations reveal details about its electronic distribution and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and compute the electronic properties of this compound. dergipark.org.trresearchgate.net

The electron density distribution, derived from DFT calculations, highlights the regions of high and low electron density within the molecule. In this compound, the electronegative oxygen and bromine atoms, as well as the carboxyl group, are expected to be regions of high electron density. The molecular electrostatic potential (MEP) surface, a visual representation of the charge distribution, can identify electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant descriptor of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For substituted phenoxyacetic acids, this gap is influenced by the nature and position of the substituents on the aromatic ring. In a study on a related compound, 2-(4-cyanophenylamino)acetic acid, the calculated HOMO-LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively, indicating the potential for charge transfer within the molecule. nih.gov For this compound, the methoxy (B1213986) group (electron-donating) and the bromo and acetic acid groups (electron-withdrawing) would significantly influence the energies of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: This data is illustrative and based on typical values for similar organic molecules.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This is often achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map the potential energy surface. For instance, the torsion angles around the ether linkage (C-O-C) and the acetic acid side chain (O-C-C) are critical. For a similar molecule, 2,4'-dibromoacetophenone, conformational analysis was performed by changing torsion angles in 10-degree increments using the DFT/B3LYP method to find the most stable structure. dergipark.org.trresearchgate.net A similar approach for this compound would reveal its preferred spatial arrangement, which is governed by a balance of steric hindrance and electronic interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape, flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and solve Newton's equations of motion for all atoms. This allows for the observation of how the molecule's conformation changes over nanoseconds or longer. Such simulations are valuable for understanding how the solvent influences the conformational equilibrium and the accessibility of different functional groups. The Automated Topology Builder (ATB) can be used to develop the molecular force fields necessary for such simulations. uq.edu.au

Prediction of Spectroscopic Parameters Using Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr These predicted shifts can aid in the assignment of experimental spectra. Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated using DFT. These calculations often include a scaling factor to better match experimental results. The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific atomic motions within the molecule. dergipark.org.tr For related phenoxyacetic acid derivatives, computational methods have been successfully used to analyze their spectroscopic properties. pulsus.comresearchgate.net

Table 2: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Assignment |

| C=O (Carboxylic Acid) | 1750 | 1735 | Stretching |

| O-H (Carboxylic Acid) | 3400 | 3350 | Stretching |

| C-O-C (Ether) | 1250 | 1240 | Asymmetric Stretching |

| C-Br | 680 | 670 | Stretching |

Note: This data is illustrative and represents typical values.

Theoretical Studies on Reaction Pathways and Transition States Involving this compound

Theoretical methods can be employed to explore the potential chemical reactions involving this compound. By mapping the reaction coordinates, computational chemists can identify the transition states and calculate the activation energies for various reaction pathways.

For example, the synthesis of phenoxyacetic acids can involve multicomponent reactions. mdpi.commdpi.com Theoretical studies could elucidate the mechanism of these reactions, such as the initial condensation and subsequent cyclization steps. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.

Structure-Activity Relationship (SAR) Studies via Chemoinformatics and QSAR

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and drug discovery for elucidating the connections between the chemical structure of a compound and its biological effects. For phenoxyacetic acid derivatives, including this compound, these studies help to identify the key molecular features that govern their activity.

Chemoinformatics tools are employed to analyze large datasets of chemical structures and their associated biological data. This allows for the identification of patterns and the development of predictive models. The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature, number, and position of substituents on the aromatic ring. mdpi.comresearchgate.netnih.gov

QSAR models provide a quantitative correlation between the chemical structure and biological activity. These models are often expressed as mathematical equations that relate physicochemical descriptors of the molecules to their observed activities. A classic Hansch-type QSAR analysis performed on a series of phenoxyacetic acid derivatives as antisickling agents demonstrated the importance of hydrophobic (π), electronic (σ), and steric (Molar Refraction, MR) parameters of the substituents. nih.gov The study revealed that the potency of these compounds was positively correlated with the hydrophobicity (π values) of the substituents at the ortho, meta, and para positions, as well as the electronic parameter (σ constants) at the meta and para positions. nih.gov Conversely, a negative correlation was observed with the molar refraction (MR) of para substituents in a related series of benzyloxyacetic acids. nih.gov

These findings indicate that for a compound like this compound, the 4-bromo group will contribute to the molecule's hydrophobicity and electronic properties, which are crucial for its biological activity. The 2-methoxy group will similarly influence these parameters, and its specific contribution can be quantified using substituent constants.

The following table summarizes the key physicochemical parameters often used in QSAR studies of substituted phenoxyacetic acids.

| Parameter | Description | Relevance to SAR/QSAR |

| Hydrophobicity (log P or π) | The logarithm of the partition coefficient between octanol (B41247) and water, or the substituent hydrophobicity constant. | Influences membrane permeability and binding to hydrophobic pockets in target proteins. nih.govmdpi.com |

| Electronic Effects (σ) | Hammett electronic parameter, describing the electron-donating or electron-withdrawing nature of a substituent. | Affects the ionization of the carboxylic acid group and electrostatic interactions with the target. nih.gov |

| Steric Effects (MR, Es) | Molar Refraction or Taft's steric parameter, representing the size and shape of the substituent. | Determines the fit of the molecule into a binding site. nih.gov |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. mdpi.com |

A hybrid approach combining biomimetic chromatography with QSAR has been used to model various biological properties of phenoxyacetic acid congeners, such as skin permeability and binding to human serum albumin. mdpi.com These models highlighted lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors as key determinants of biological efficacy. mdpi.com

In the context of designing new therapeutic agents, such as Free Fatty Acid Receptor 1 (FFA1) agonists for type 2 diabetes, chemoinformatic concepts like ligand efficiency (LE) and ligand lipophilicity efficiency (LLE) have been applied to guide the chemical modification of phenoxyacetic acid derivatives. nih.gov

A study on the synthesis of phenoxyacetic acid derivatives as potential anti-mycobacterial agents started from 2-(4-formyl-2-methoxyphenoxy)acetic acid, a compound structurally similar to this compound. uni.lu The evaluation of the synthesized compounds against Mycobacterium tuberculosis is a practical application of SAR, where the activity of different derivatives is compared to understand the contribution of various structural modifications. uni.lu

The table below presents hypothetical QSAR data for a series of phenoxyacetic acid derivatives to illustrate how substituent effects can be tabulated and analyzed.

| Compound | Substituent (R) | log P | σ | MR | Biological Activity (IC₅₀, µM) |

| 1 | H | 1.54 | 0.00 | 1.03 | 50 |

| 2 | 4-Cl | 2.25 | 0.23 | 6.03 | 25 |

| 3 | 4-Br | 2.39 | 0.23 | 8.88 | 20 |

| 4 | 2-OCH₃ | 1.63 | -0.27 | 7.87 | 45 |

| 5 | 2-OCH₃, 4-Br | 2.48 | -0.04 | 16.75 | 15 |

Note: The data in this table is illustrative and intended to demonstrate the principles of a QSAR study. It does not represent actual experimental values for this compound.

Mechanistic Biological and Biochemical Investigations of 2 4 Bromo 2 Methoxyphenoxy Acetic Acid

In Vitro Studies on Enzyme Inhibition or Activation by 2-(4-Bromo-2-methoxyphenoxy)acetic acid

Although direct enzymatic studies on this compound are not extensively documented, research on analogous compounds, particularly those with halogen substitutions, offers insights into its potential as an enzyme inhibitor.

Studies on other brominated phenoxyacetic acid derivatives have indicated the potential for interaction with various enzymes. For instance, research on halogenated phenylacetic acids has shown inhibitory effects on key enzymes in microbial metabolic pathways. Specifically, the presence of a halogen, such as chlorine or bromine, at positions 3 and/or 4 of the phenylacetic acid structure has been found to strongly inhibit isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase (AT) from Penicillium chrysogenum. In contrast, substitutions with hydroxy-, methyl-, or methoxy- groups on the ring did not produce the same inhibitory effect.